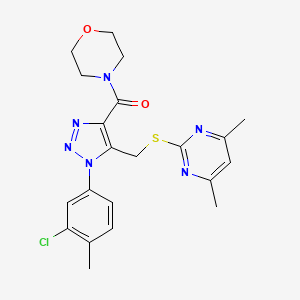
(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone)” is a complex organic molecule that features a triazole ring, a pyrimidine ring, and a morpholine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the pyrimidine and morpholine groups, and the introduction of the chloro and methyl substituents. Typical reaction conditions might include:
Formation of the triazole ring: This could be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the pyrimidine group: This might involve nucleophilic substitution reactions.
Introduction of the morpholine group: This could be done through amide bond formation.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow chemistry to improve efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the triazole or pyrimidine rings.
Substitution: Halogen substitution reactions could occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols could be used for substitution reactions.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(piperidino)methanone)
- **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(pyrrolidino)methanone)
Uniqueness
The presence of the morpholine ring might confer unique properties, such as increased solubility or specific binding interactions, compared to similar compounds with different ring structures.
特性
CAS番号 |
1210193-26-2 |
|---|---|
分子式 |
C21H23ClN6O2S |
分子量 |
459.0 g/mol |
IUPAC名 |
[1-(3-chloro-4-methylphenyl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H23ClN6O2S/c1-13-4-5-16(11-17(13)22)28-18(12-31-21-23-14(2)10-15(3)24-21)19(25-26-28)20(29)27-6-8-30-9-7-27/h4-5,10-11H,6-9,12H2,1-3H3 |
InChIキー |
HLNKANUITWPXSB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)CSC4=NC(=CC(=N4)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


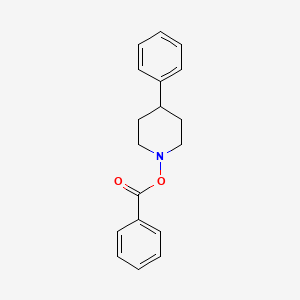

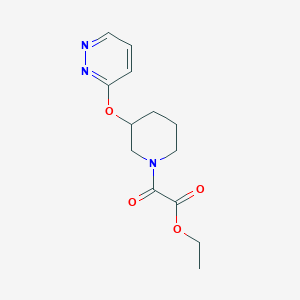
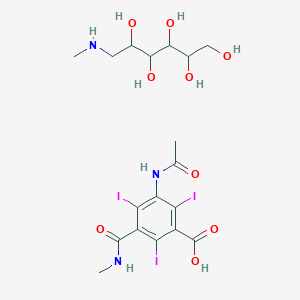
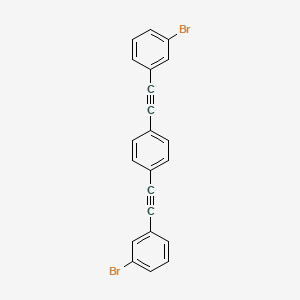
![5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14118010.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)
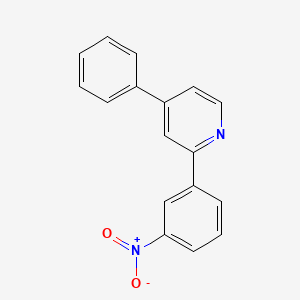

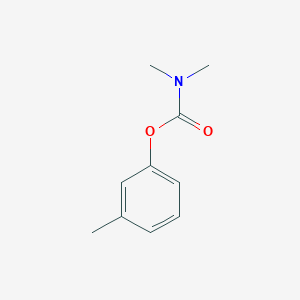
![(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14118036.png)
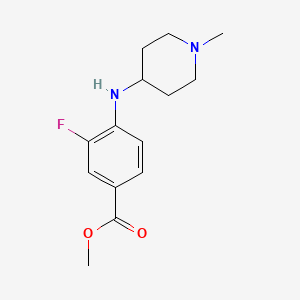
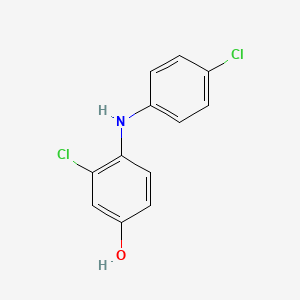
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118052.png)
